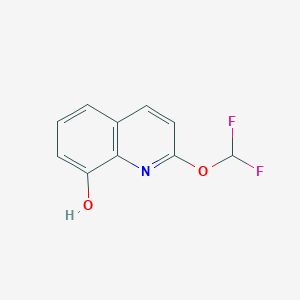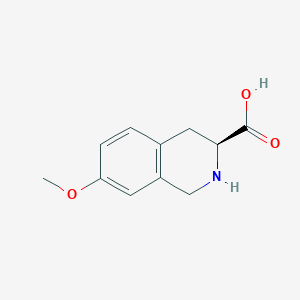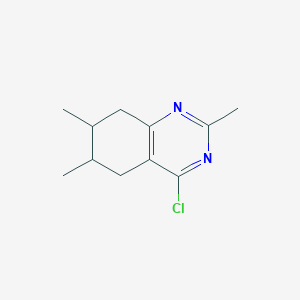
5-Nitroindoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitroindoline-2-carboxylic acid: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5-Nitroindoline-2-carboxylic acid typically involves a multi-step synthesis process. One common method includes the condensation reaction between p-nitrophenylhydrazine hydrochloride and ethyl pyruvate to obtain hydrazone. This is followed by a cyclizing reaction on Fischer’s indole in a benzene solvent with polyphosphoric acid as a catalyst to obtain 5-nitroindole-2-ethyl carboxylate. The final steps involve alkaline hydrolysis and acidification with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for higher yields and purity. The process involves the same key steps: condensation, cyclization, hydrolysis, and acidification, but with adjustments in reaction conditions and scaling up of the quantities of reagents used .
Análisis De Reacciones Químicas
Types of Reactions: 5-Nitroindoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted indoline-2-carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: 5-Nitroindoline-2-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its derivatives are explored for their potential as catalysts and ligands in various chemical reactions .
Biology and Medicine: The compound and its derivatives have shown promise in biological applications, including as antiviral, anticancer, and antimicrobial agents. They are being studied for their potential to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its role as an intermediate in the synthesis of various biologically active compounds makes it valuable in pharmaceutical manufacturing .
Mecanismo De Acción
The mechanism of action of 5-Nitroindoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as HIV-1 integrase by chelating with metal ions at the active site, thereby preventing the integration of viral DNA into the host genome . The compound’s nitro group can also undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
- 5-Nitroindole-2-carboxylic acid
- 6-Nitroindoline-2-carboxylic acid
- Indoline-2-carboxylic acid
Comparison: 5-Nitroindoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesThe presence of the nitro group at the 5-position in this compound makes it more reactive in certain chemical reactions, such as reductions and substitutions .
Propiedades
Número CAS |
428861-44-3 |
|---|---|
Fórmula molecular |
C9H8N2O4 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
5-nitro-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O4/c12-9(13)8-4-5-3-6(11(14)15)1-2-7(5)10-8/h1-3,8,10H,4H2,(H,12,13) |
Clave InChI |
LRHKNVILAWKWCG-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B11893779.png)
![3-Methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11893782.png)

![4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline](/img/structure/B11893796.png)


![N,N,1-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11893824.png)



![1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethan-1-one](/img/structure/B11893851.png)

![1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol](/img/structure/B11893870.png)
